5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an amide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Amide Group: The amide group can be introduced through a coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester. This step may require the use of coupling reagents like EDCI or DCC.
Aromatic Substitution: The aromatic substituents can be introduced through electrophilic aromatic substitution reactions, using reagents like halogens or nitro groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halogens, nitro groups, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials. It can be used as a building block for the synthesis of functional materials with specific properties.
Biological Research: The compound is used in biological research to study its effects on cellular processes and molecular pathways. It can serve as a tool for understanding the mechanisms of action of various biological targets.
Mechanism of Action
The mechanism of action of 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of substituents and its ability to interact with a wide range of biological targets
Properties
CAS No. |
892288-00-5 |
---|---|
Molecular Formula |
C20H22N6O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-12-8-9-15(10-14(12)3)22-17(27)11-26-19(21)18(24-25-26)20(28)23-16-7-5-4-6-13(16)2/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28) |
InChI Key |
ZTFBMZBLYPSNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.